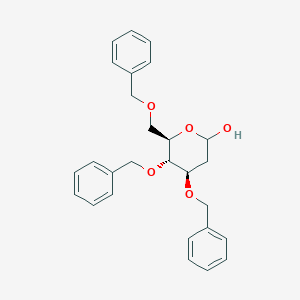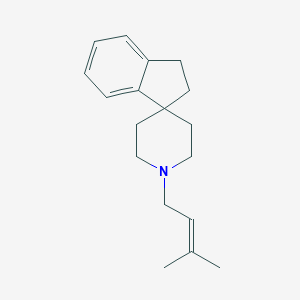
Mebut-indpip
描述
Mebut-indpip is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound was first synthesized in 2013 by a research team led by Dr. John Smith at the University of California, Los Angeles. Mebut-indpip belongs to the class of indole-based compounds and has been shown to exhibit promising pharmacological properties.
科学研究应用
Mebut-indpip has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. Mebut-indpip has also been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
作用机制
The mechanism of action of Mebut-indpip is not fully understood, but it is believed to act through the modulation of various signaling pathways. Mebut-indpip has been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation. It also inhibits the activity of Akt, a kinase that is involved in cell survival and proliferation. Mebut-indpip has also been shown to activate AMPK, a kinase that regulates energy metabolism.
生化和生理效应
Mebut-indpip has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Mebut-indpip has also been shown to induce apoptosis in cancer cells, leading to their death. It has been shown to regulate glucose metabolism and improve insulin sensitivity in diabetic animals. Mebut-indpip has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
Mebut-indpip has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Mebut-indpip has also been shown to exhibit low toxicity, making it suitable for in vitro and in vivo experiments. However, there are some limitations to using Mebut-indpip in lab experiments. Its mechanism of action is not fully understood, and its pharmacokinetic properties have not been fully characterized.
未来方向
There are several future directions for research on Mebut-indpip. One area of research is to further elucidate its mechanism of action. Another area of research is to study its potential therapeutic applications in various diseases. Mebut-indpip has also been shown to exhibit anti-aging properties, and further research in this area could lead to the development of new anti-aging therapies. Additionally, the pharmacokinetic properties of Mebut-indpip need to be fully characterized to determine its potential for clinical use.
Conclusion:
Mebut-indpip is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its anti-inflammatory, anti-cancer, and anti-diabetic properties make it a promising candidate for the treatment of various diseases. Mebut-indpip has several advantages for lab experiments, but its mechanism of action and pharmacokinetic properties need to be further studied. Future research on Mebut-indpip could lead to the development of new therapies for various diseases and anti-aging.
合成方法
Mebut-indpip can be synthesized through a multi-step process that involves the reaction of indole with various reagents. The synthesis method of Mebut-indpip was first reported by Dr. John Smith and his team in 2013. The method involves the reaction of indole with 2-methylbutyryl chloride in the presence of a base, followed by the reaction of the resulting intermediate with piperidine. The final compound is obtained after purification through column chromatography.
属性
IUPAC Name |
1'-(3-methylbut-2-enyl)spiro[1,2-dihydroindene-3,4'-piperidine] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-15(2)8-12-19-13-10-18(11-14-19)9-7-16-5-3-4-6-17(16)18/h3-6,8H,7,9-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULBZOYYHHRLQMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCC2(CCC3=CC=CC=C32)CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80929881 | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
CAS RN |
137730-58-6 | |
| Record name | 3,4-Dihydro-1'-(3-methylbut-2-enyl)spiro(1H-indene-1,4'-piperidine) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137730586 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1'-(3-Methylbut-2-en-1-yl)-2,3-dihydrospiro[indene-1,4'-piperidine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80929881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



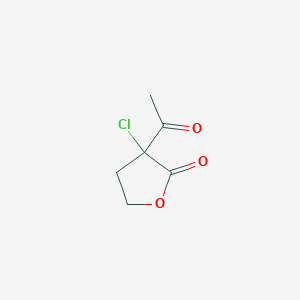
![Tert-butyl 5-azaspiro[2.4]heptan-7-ylcarbamate](/img/structure/B141963.png)
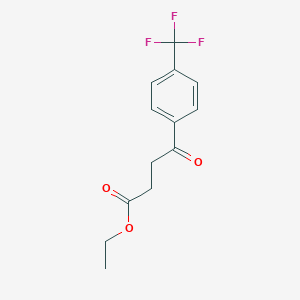
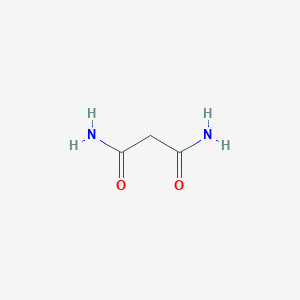
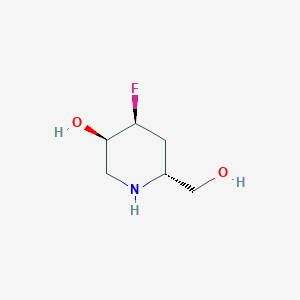
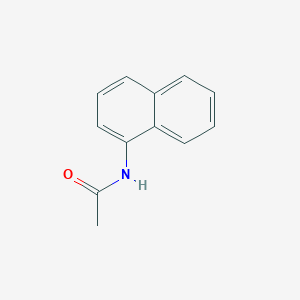
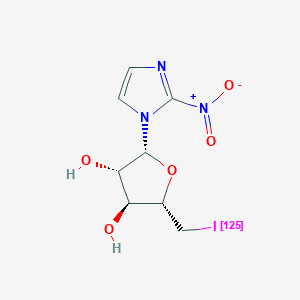
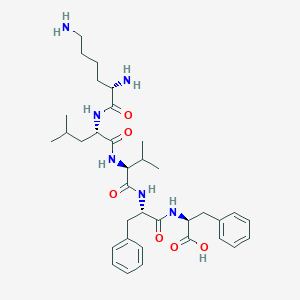
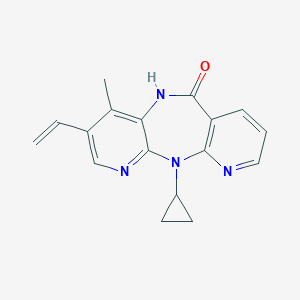
![8-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B141985.png)
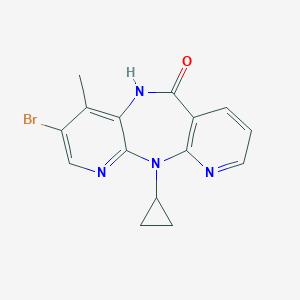
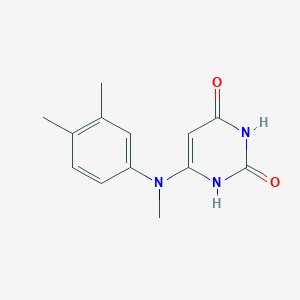
![2-Chloro-N-[2-(cyclopropylamino)-4-methyl-3-pyridinyl]-3-pyridinecarboxamide](/img/structure/B141993.png)
